molecular formula C4H9Cl2N3 B1453313 3-methyl-1H-pyrazol-4-amine dihydrochloride CAS No. 854698-16-1

3-methyl-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B1453313
CAS No.: 854698-16-1
M. Wt: 170.04 g/mol
InChI Key: QXNDZAPAEACKDJ-UHFFFAOYSA-N
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Description

3-methyl-1H-pyrazol-4-amine dihydrochloride (PubChem CID: 50998688) is an organic compound of significant interest in chemical synthesis and pharmaceutical research . This dihydrochloride salt form enhances the compound's stability and solubility, making it more suitable for various experimental applications. As a versatile chemical building block, its primary research value lies in its role as a key synthetic intermediate. It is specifically cited in patented processes for the preparation of complex pesticidal compounds, highlighting its industrial relevance in developing novel crop protection agents . The pyrazole core, a privileged scaffold in medicinal chemistry, is found in numerous bioactive molecules. Structurally related pyrazole derivatives have demonstrated potent antimicrobial activities in scientific studies, showing efficacy against strains such as Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA) as well as the fungus Aspergillus niger . This suggests that this compound serves as a critical precursor for researchers synthesizing and evaluating new heterocyclic compounds for biological activity . The mechanism of action for compounds derived from this synthon varies with the final target structure but often involves the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR) or N-myristoyltransferase (NMT) . Researchers utilize this building block to create diverse chemical libraries for high-throughput screening in drug discovery campaigns. This product is offered exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

5-methyl-1H-pyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.2ClH/c1-3-4(5)2-6-7-3;;/h2H,5H2,1H3,(H,6,7);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNDZAPAEACKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854698-16-1
Record name 3-methyl-1H-pyrazol-4-amine dihydrochloride
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Preparation Methods

Pyrazole Core Formation

The initial step in synthesizing 3-methyl-1H-pyrazol-4-amine involves forming the pyrazole ring. Commonly, this is achieved by condensation reactions between hydrazine derivatives and β-diketones or β-keto esters under acidic or basic conditions. This step yields the 3-methyl-1H-pyrazole backbone, which is critical for subsequent functionalization.

  • Typical conditions: Reflux in ethanol or methanol, often with acetic acid as a catalyst.
  • Yields: Approximately 75–80% based on literature precedents.
  • Purity: Around 90–92% by HPLC after initial isolation.

Introduction of the Amino Group at the 4-Position

The 4-amino substituent can be introduced via substitution or reduction reactions. One effective approach involves halogenation at the 4-position followed by catalytic reduction to replace the halogen with an amino group.

  • Halogenation: Starting from 3-methyl-1H-pyrazole, selective halogenation (e.g., chlorination) at the 4-position is performed.
  • Reduction: Catalytic hydrogenation using Pt/C under hydrogen pressure converts the halogenated intermediate to the 4-amine.
  • Reaction conditions: Hydrogen pressure ~90–100 psig, temperature ~30°C, agitation ~800 rpm.
  • Reaction time: Approximately 2.5 to 8 hours depending on catalyst loading and scale.
  • Yields: Up to 96–97% for the 4-amino pyrazole hydrochloride intermediate.
  • Purity: High purity (>95%) confirmed by HPLC and 1H NMR.

Formation of the Dihydrochloride Salt

The final step involves salt formation by treating the free base 3-methyl-1H-pyrazol-4-amine with hydrochloric acid under controlled pH and temperature to obtain the dihydrochloride salt.

  • Solvent: Ethanol or ethanol/water mixtures.
  • Temperature: Typically 0°C to ambient.
  • Yield: High, around 90%.
  • Purity: >98% by HPLC.
  • Purification: Recrystallization from ethanol/water or chromatographic methods (silica gel, dichloromethane/methanol eluent).

Detailed Reaction Conditions and Comparative Data

Step Reagents/Conditions Yield (%) Purity (HPLC) Notes
Pyrazole Core Formation Hydrazine hydrate, Acetic acid, reflux in EtOH 78 92 Standard condensation reaction
Halogenation at 4-Position Chlorination reagents, controlled temperature 85 90 Selective halogenation step
Catalytic Reduction Pt/C catalyst, H2 (90–100 psig), 30°C, 2.5–8 h 96.8 95+ Hydrogen uptake monitored for completion
Salt Formation HCl gas or aqueous, EtOH, 0°C 90 98 Dihydrochloride salt crystallization

Analytical and Purification Techniques

  • Purity Assessment: High-performance liquid chromatography (HPLC) is the primary method, targeting ≥95% purity.
  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms substitution patterns and absence of isomers.
  • Elemental Analysis: Confirms C, H, N, and Cl content consistent with dihydrochloride salt.
  • Purification: Recrystallization and column chromatography ensure removal of impurities and residual solvents.

Research Findings and Optimization Notes

  • The use of Pt/C catalyst in hydrogenation is critical for high conversion and selectivity to the 4-amine without over-reduction or ring degradation.
  • Maintaining low temperature (0–30°C) during salt formation prevents decomposition and promotes high crystallinity.
  • Monitoring hydrogen uptake rates provides a reliable endpoint for catalytic reduction, ensuring reproducibility.
  • The choice of solvent (ethanol or ethanol/water mixtures) impacts solubility and crystallization behavior, influencing yield and purity.
  • Avoidance of isomer formation is achieved by controlled halogenation and reduction steps, as reported in analogous pyrazole derivatives synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various N-substituted pyrazoles.

Scientific Research Applications

Chemistry

3-Methyl-1H-pyrazol-4-amine dihydrochloride is utilized as a building block in organic synthesis. Its reactivity allows for:

  • Synthesis of Pyrazole Derivatives: It can be used to create more complex pyrazole derivatives through various chemical reactions, including oxidation and substitution reactions.

Biological Applications

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties: Studies suggest that it may inhibit microbial growth, making it a candidate for antimicrobial drug development.
  • Anticancer Activities: Preliminary research indicates that derivatives of this compound may exhibit anticancer properties, warranting further investigation into its mechanisms of action.

Pharmaceutical Development

The compound is being explored as an intermediate in the synthesis of pharmaceuticals:

  • Drug Development: Its unique structure allows for modifications that can lead to new drug candidates targeting various diseases, including cancer and infections .

Industrial Applications

In the industrial sector, this compound is used in:

  • Agrochemicals Production: It serves as a precursor for developing pesticides and herbicides.
  • Dyes and Pigments: The compound's chemical properties make it suitable for synthesizing dyes used in textiles and other industries .

Case Studies

Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant inhibition of growth at certain concentrations, suggesting its potential use as a novel antimicrobial agent.

Case Study 2: Anticancer Research
In another study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested for their anticancer activity against human cancer cell lines. The findings revealed that some derivatives exhibited selective cytotoxicity, indicating their potential as lead compounds in anticancer drug development.

Mechanism of Action

The mechanism of action of 3-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in microbial growth, leading to its potential use as an antimicrobial agent.

Comparison with Similar Compounds

Substituent Variations

  • 1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride (CAS 1431965-72-8):
    • Substituents: Difluoromethyl at position 1, methyl at position 3.
    • Impact: The electron-withdrawing difluoromethyl group may reduce basicity compared to the parent compound, altering reactivity in nucleophilic substitutions .
  • 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride: Substituents: Fluoroethyl at position 1, methyl at position 3.
  • 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride (CAS 1909336-62-4):
    • Substituents: Chloro at position 4, dimethyl at positions 1 and 3.
    • Impact: Chlorine introduces electronegativity, favoring interactions in catalytic or receptor-binding applications .
  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine :
    • Substituents: Pyridinyl at position 1, cyclopropylamine at position 4.
    • Impact: The aromatic pyridinyl group enables π-π stacking, useful in drug design for targeting hydrophobic pockets .

Positional Isomerism

  • 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride (CAS 1185293-13-3): Substituents: Ethyl at position 1, methyl at position 3.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
This compound C₄H₉Cl₂N₃ 183.51 (calculated) High solubility in water due to dihydrochloride salt; stable crystalline form .
1-(Difluoromethyl)-3-methyl analog C₅H₈ClF₂N₃ 183.59 Enhanced lipophilicity from difluoromethyl; potential CNS penetration .
4-Chloro-1,3-dimethyl analog C₅H₁₀ClN₃ 147.61 Chlorine enhances electrophilicity; suitable for cross-coupling reactions .
1-(2-Fluoroethyl)-3-methyl analog C₆H₁₂Cl₂FN₃ 228.09 Fluoroethyl improves metabolic stability; dihydrochloride aids solubility .

Biological Activity

3-Methyl-1H-pyrazol-4-amine dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies highlighting its applications.

Overview of Biological Activities

The compound exhibits a range of biological activities, particularly in the areas of antimicrobial and anticancer properties. Research indicates that it may act as an inhibitor of specific enzymes involved in microbial growth, making it a candidate for antimicrobial applications. Additionally, its structural characteristics allow it to interact with various molecular targets, which is crucial for its anticancer potential.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits microbial growth through enzyme inhibition
AnticancerShows cytotoxic effects on cancer cell lines
Anti-inflammatoryPotential for use as a non-ulcerogenic anti-inflammatory agent

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for the survival and proliferation of pathogens and cancer cells.
  • Cellular Pathway Modulation : It can modulate signaling pathways involved in cell growth and apoptosis, which is particularly relevant in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, demonstrating its potential in various applications:

  • Anticancer Activity : A study reported that derivatives of pyrazole compounds, including this compound, exhibited significant cytotoxicity against various cancer cell lines such as MCF7 and NCI-H460. The lead compounds showed growth inhibition values (GI50) indicating their effectiveness in targeting cancer cells .
  • Antimicrobial Properties : Research has shown that compounds similar to this compound demonstrated potent activity against bacterial strains such as E. coli and Bacillus subtilis. These findings suggest that the compound could be developed into an effective antimicrobial agent .
  • Anti-inflammatory Effects : In a comparative study, pyrazolone derivatives were evaluated for their anti-inflammatory properties. The presence of specific functional groups in the structure enhanced the anti-inflammatory activity while maintaining lower gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, it is essential to compare it with other similar compounds:

Table 2: Comparison with Related Pyrazole Derivatives

Compound NameActivity TypeIC50/Effective ConcentrationReference
This compoundAnticancerGI50 = 12.50 µM
4-Amino-3-methylpyrazoleAnticancerIC50 = 3.25 mg/mL
Ethyl-1-(2-hydroxypropyl)-3-pyrazoleAntitumorIC50 = 26 µM

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-methyl-1H-pyrazol-4-amine dihydrochloride?

  • Methodology : A common approach involves the Vilsmeier–Haack reaction to functionalize pyrazole intermediates. For example, 3-methyl-1H-pyrazol-5(4H)-one can undergo chlorination followed by condensation with amines. The dihydrochloride salt is typically formed via acid treatment (e.g., HCl gas in ethanol) to improve crystallinity and stability .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via recrystallization in ethanol/water mixtures to isolate the dihydrochloride form.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^13C NMR spectra to confirm proton environments and carbon frameworks. For example, the pyrazole ring protons typically resonate at δ 6.5–8.5 ppm, while methyl groups appear near δ 2.0–2.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+^+ for C4_4H8_8Cl2_2N3_3: 169.01) .
  • Elemental Analysis : Verify Cl^- content (theoretical: ~41.2% for dihydrochloride) .

Q. What are the stability considerations for handling this compound in aqueous solutions?

  • Methodology :

  • pH Stability : Test solubility and degradation in buffered solutions (pH 3–9). Dihydrochloride salts generally exhibit higher aqueous solubility but may hydrolyze under alkaline conditions.
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Store at –20°C in desiccated environments to prevent deliquescence .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling this compound with aryl halides?

  • Methodology :

  • Catalytic Systems : Use Cu(I) catalysts (e.g., CuBr) with cesium carbonate as a base in polar aprotic solvents (e.g., DMSO) at 35–50°C. Monitor coupling efficiency via 1H^1H NMR .
  • Substrate Scope : Test electron-deficient aryl halides (e.g., 3-chloropyridine) for improved reactivity.
  • Yield Enhancement : Employ microwave-assisted synthesis to reduce reaction time (e.g., 2 hours vs. 48 hours conventional) .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodology :

  • Refinement Software : Use SHELXL for high-resolution refinement. For twinned crystals, apply the TWIN/BASF commands to correct for pseudo-merohedral twinning .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements. Report Rint_{int} < 5% for reliable data .

Q. How can impurities in dihydrochloride formulations be identified and quantified?

  • Methodology :

  • HPLC-MS : Use reverse-phase C18 columns with 0.1% formic acid in acetonitrile/water gradients. Detect trace impurities (e.g., mono-hydrochloride or free base) via MS/MS fragmentation .
  • Reference Standards : Synthesize and characterize impurities (e.g., 3-methyl-1H-pyrazol-4-amine hydrochloride) for calibration .

Q. What derivatization approaches enhance the bioactivity of this compound?

  • Methodology :

  • Functionalization : Introduce sulfonyl or trifluoromethyl groups at the pyrazole N1 position via nucleophilic substitution. For example, react with 3,5-dimethylisoxazole-4-sulfonyl chloride to improve target binding .
  • Biological Testing : Assess enzyme inhibition (e.g., LSD1) using methyltransferase assays. Dihydrochloride salts often improve bioavailability compared to free bases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-methyl-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 2
3-methyl-1H-pyrazol-4-amine dihydrochloride

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